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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Regioselective Synthesis of 5,7-Disubstituted Benzoxazoles from Dihalo Precursors
Application Note: Regioselective Synthesis of 5,7-Disubstituted Benzoxazoles from Dihalo Precursors
Abstract & Strategic Overview
Benzoxazoles are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for indoles and purines in kinase inhibitors, NSAIDs, and antimicrobial agents. While 2-substituted benzoxazoles are common, 5,7-disubstituted variants offer a unique vector for maximizing chemical space coverage.
This Application Note details the synthesis of 5,7-disubstituted benzoxazoles starting from 2-amino-4,6-dihalophenols. The protocol leverages the inherent electronic and steric differentiation between the C5 and C7 positions to achieve regioselective sequential cross-coupling .
The Core Challenge: Regiocontrol
In a 5,7-dihalobenzoxazole scaffold, two electrophilic sites compete for the metal catalyst.
-
C5 Position: Para to the imine nitrogen (electron-withdrawing) and meta to the ring oxygen. It is electronically activated for oxidative addition and sterically accessible.
-
C7 Position: Ortho to the ring oxygen (electron-donating via resonance) and flanked by the heteroatom, creating a sterically hindered and electronically deactivated environment.
Strategic Conclusion: Under standard palladium-catalyzed conditions, the C5 position reacts first . This allows for a programmable "Scaffold Construction
Reaction Workflow & Logic
The following diagram illustrates the critical path for synthesizing the target library.
Figure 1: Sequential workflow for the programmable synthesis of 5,7-disubstituted benzoxazoles.
Detailed Experimental Protocols
Module 1: Scaffold Construction (Cyclization)
Objective: Synthesize 5,7-dibromo-2-methylbenzoxazole from 2-amino-4,6-dibromophenol without dehalogenation.
Mechanism: Condensation followed by dehydration. We utilize Triethyl Orthoacetate (TEOA) as it operates under milder conditions than Polyphosphoric Acid (PPA), preserving the halogen integrity.
Protocol:
-
Suspend 2-amino-4,6-dibromophenol (10.0 mmol) in absolute ethanol (30 mL).
-
Add Triethyl orthoacetate (12.0 mmol, 1.2 eq) and p-toluenesulfonic acid (PTSA) (0.5 mmol, 5 mol%).
-
Reflux the mixture at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the phenol.
-
Cool to room temperature. The product often crystallizes directly.
-
Workup: If solid forms, filter and wash with cold ethanol. If not, concentrate in vacuo, dissolve in EtOAc, wash with NaHCO3 (sat. aq.), dry over Na2SO4, and concentrate.
-
Yield Expectation: 85-95%.
Module 2: Regioselective C5-Arylation
Objective: Selectively couple the C5-bromide while leaving the C7-bromide intact.
Critical Process Parameter (CPP): Temperature control and Stoichiometry. High temperatures (>90°C) or excess boronic acid will lead to "over-coupling" at C7.
Protocol:
-
Charge a reaction vial with:
-
5,7-dibromo-2-methylbenzoxazole (1.0 mmol)
-
Aryl boronic acid (Ar¹-B(OH)2) (1.05 mmol, 1.05 eq)
-
Pd(PPh3)4 (0.03 mmol, 3 mol%)
-
Na2CO3 (2.0 mmol, 2.0 eq)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).
-
Reaction: Heat to 60-70°C under Nitrogen/Argon.
-
Note: Do not reflux.
-
-
Monitor: Check HPLC/TLC at 2 hours. Stop immediately upon consumption of starting material.
-
Purification: Silica gel chromatography is essential to remove any trace bis-coupled byproduct.
Self-Validating Step (NMR Check):
-
Perform a NOESY or HMBC experiment.
-
Observation: In the C5-substituted product, the remaining proton at C6 will show a distinct coupling pattern or NOE correlation to the new aryl ring, while the C4 proton (adjacent to N) remains relatively shielded from the C7 environment.
-
Simplified Check: The C5-H signal (usually a doublet, J~2Hz) disappears. The C7-Br remains, leaving the C6-H as a doublet (meta-coupling to C4-H).
Module 3: C7-Arylation (Forcing Conditions)
Objective: Functionalize the sterically hindered C7 position.
Protocol:
-
Charge the isolated 5-aryl-7-bromobenzoxazole (0.5 mmol).
-
Add second Aryl boronic acid (Ar²-B(OH)2) (1.5 mmol, 3.0 eq).
-
Catalyst Switch: Use a more active catalyst system, e.g., Pd(dppf)Cl2 (5 mol%) or XPhos Pd G2.
-
Base/Solvent: K3PO4 (3.0 eq) in Toluene/Water or Dioxane/Water.
-
Reaction: Heat to 100-110°C (or microwave at 120°C for 30 min).
-
Workup: Standard extraction and column chromatography.
Regioselectivity Mechanism & Logic
The following diagram explains why C5 reacts before C7, establishing the scientific grounding for the protocol.
Figure 2: Mechanistic drivers for regioselective oxidative addition in benzoxazoles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Selectivity (Bis-coupling) | Temperature too high in Step 1. | Lower temp to 50-60°C. Use strictly 1.0 eq of boronic acid. |
| No Reaction at C7 (Step 2) | Steric hindrance / Catalyst deactivation. | Switch to electron-rich bulky ligands (e.g., SPhos, XPhos) or increase temp (Microwave). |
| Dehalogenation (H instead of Ar) | Ensure anhydrous solvents if possible (though Suzuki requires water, minimize it). Use dry dioxane. | |
| Low Yield in Cyclization | Incomplete condensation. | Add molecular sieves to remove water or switch to PPA protocol (140°C). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2007). Cross-coupling reactions on azoles with two and more heteroatoms. European Journal of Organic Chemistry, 2006(15), 3283–3307. Link
- Langer, P., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 5,7-Dihalogenated Heterocycles. Tetrahedron, 66(12), 2235-2245. (Contextual citation for general dihalo-heterocycle selectivity).
-
Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022).[1] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. The Journal of Organic Chemistry, 87(11), 7414–7421. Link
-
Podsiadły, R. (2008). Synthesis of new benzoxazole derivatives from 2-amino-4,6-dihalophenols. Dyes and Pigments, 76(2), 358-362. Link
Sources
Buchwald-Hartwig amination selectivity on dihalobenzoxazoles
Buchwald-Hartwig amination selectivity on dihalobenzoxazoles
Executive Summary
Functionalizing polyhalogenated heterocycles like dihalobenzoxazoles presents a classic chemoselectivity challenge. The benzoxazole core exhibits a sharp reactivity gradient: the C2 position is highly electrophilic (prone to SNAr), while the benzenoid positions (C4–C7) require metal catalysis.
This guide provides a validated framework for achieving site-selective amination. We define protocols for two distinct scenarios:
-
Orthogonal Selectivity (2,6-Dihalobenzoxazoles): Exploiting the mechanistic switch between SNAr and Pd-catalysis to achieve sequential, distinct aminations.
-
Steric/Electronic Differentiation (5,7-Dihalobenzoxazoles): Using ligand-controlled Pd-catalysis to distinguish between topologically similar halogen sites.
The Chemoselectivity Landscape
To design a successful synthesis, one must visualize the benzoxazole scaffold not as a single substrate, but as a collection of distinct reactive zones.
Mechanistic Hierarchy
-
Zone 1: The C2 "Hotspot" (Nucleophilic Attack)
-
Mechanism: SNAr (Addition-Elimination).
-
Reactivity: High. The C=N bond makes C2 extremely electron-deficient.
-
Conditions: Mild base, polar solvent, no metal required.
-
Implication: In a 2,X-dihalo system, C2 will react first with amines unless protected or sterically blocked.
-
-
Zone 2: The Benzenoid Ring (C4, C5, C6, C7)
-
Reactivity: Moderate to Low. Requires oxidative addition.
-
Selectivity Rules:
-
Intrinsic: C-I > C-Br > C-Cl.
-
Steric: C5/C6 (exposed) > C4/C7 (hindered by heteroatoms).
-
Electronic: Positions para to the oxazole nitrogen (C6) are often slightly more activated for oxidative addition than meta positions.
-
Figure 1: Reactivity divergence in halobenzoxazoles. C2 is dominated by SNAr, while the benzene ring requires catalysis.
Protocol A: Sequential Functionalization of 2,6-Dichlorobenzoxazole
Objective: To introduce two different amines: Amine A at C2 and Amine B at C6. Strategy: "Soft" conditions first (SNAr at C2), followed by "Hard" conditions (Pd-catalysis at C6).
Step 1: C2-Selective Amination (SNAr)
Note: Do not waste Pd catalyst on this step.
-
Reagents: 2,6-Dichlorobenzoxazole (1.0 equiv), Amine A (1.05 equiv), DIPEA (1.5 equiv).
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).
-
Temperature: 25 °C – 60 °C (Monitor by TLC; avoid overheating to prevent C6 attack).
Procedure:
-
Dissolve 2,6-dichlorobenzoxazole in DMF (0.5 M).
-
Add DIPEA followed by Amine A dropwise.
-
Stir at RT.[4] If conversion is <50% after 2 h, heat to 50 °C.
-
Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash thoroughly with water to remove DMF.
-
Result: 2-Amino-A-6-chlorobenzoxazole.
Step 2: C6-Selective Buchwald-Hartwig Amination
Now that C2 is "capped" with an amine, the C6-chloride is the only reactive site.
-
Substrate: 2-Amino-A-6-chlorobenzoxazole (from Step 1).
-
Amine B: 1.2 equiv.[2]
-
Catalyst System:
-
Pd Source: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃.
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[3] Why? These ligands form highly active monoligated Pd species essential for activating aryl chlorides.
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (if functional groups are sensitive).
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Temperature: 80 °C – 100 °C.
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add Pd(OAc)₂ (2 mol%), Ligand (4 mol%), and NaOtBu (1.4 equiv).
-
Solvent: Add anhydrous Toluene (concentration 0.2 M). Stir 1 min to complex.
-
Substrate: Add the 6-chlorobenzoxazole substrate and Amine B.
-
Reaction: Seal and heat to 100 °C for 4–12 h.
-
QC: Monitor disappearance of starting material. If stalled, add 1 mol% more catalyst/ligand.
Protocol B: Site-Selective Amination of 5,7-Dibromobenzoxazole
Objective: Selective mono-amination of a symmetrical-looking dihalide. Challenge: Both halogens are Ar-Br. Selectivity relies on Steric Differentiation .
-
C5: Relatively unhindered.
-
C7: Sterically crowded (flanked by the oxazole oxygen and the C-C bridge).
Hypothesis: A bulky Pd-ligand complex will preferentially undergo oxidative addition at the less hindered C5 position.
Experimental Design for Selectivity
| Parameter | Recommendation | Rationale |
| Ligand | tBuXPhos or BrettPhos | Extremely bulky ligands enforce steric discrimination, favoring the accessible C5 site. |
| Stoichiometry | Amine (0.95 equiv) | Limiting the amine prevents statistical bis-amination. |
| Temperature | 60 °C – 80 °C | Lower temperatures amplify the activation energy difference between C5 and C7. |
| Base | Cs₂CO₃ | Weaker, heterogeneous base slows the reaction, aiding kinetic control. |
Protocol Steps:
-
Charge: Add Pd₂(dba)₃ (2 mol%) and tBuXPhos (4-6 mol%) to the vessel.
-
Solvent: Add 1,4-Dioxane (0.15 M). Stir at RT for 5 min to form the active catalyst
. -
Additions: Add 5,7-dibromobenzoxazole (1.0 equiv), Amine (0.95 equiv), and Cs₂CO₃ (2.0 equiv).
-
Cycle: Heat to 60 °C. Monitor strictly by HPLC/UPLC every 30 mins.
-
Stop Point: Quench when the mono-aminated product peaks and bis-aminated product begins to appear (<5%).
-
Purification: The remaining starting material (dibromide) is non-polar and easily separated from the mono-amine product via flash chromatography.
Validation (NOE NMR): To confirm C5 selectivity, perform a 1D NOE experiment. Irradiate the benzylic protons of the new amine group.
-
C5-Substitution: NOE observed to C4-H and C6-H (two aromatic signals).
-
C7-Substitution: NOE observed only to C6-H (one aromatic signal).
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting common pitfalls in benzoxazole aminations.
Common Pitfall: C2 Hydrolysis Benzoxazoles are sensitive to base-mediated hydrolysis at C2, opening the ring to form aminophenols or converting to benzoxazolones.
-
Fix: Avoid KOH/NaOH. Use anhydrous Cs₂CO₃ or K₃PO₄. Ensure solvents are dry (Karl Fischer < 200 ppm).
References
-
Mechanistic Basis of Buchwald-Hartwig Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[6] Link
-
Ligand Selection for Aryl Chlorides (BrettPhos): Fors, B. P., et al. (2008).[6] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[6] Journal of the American Chemical Society.[6] Link
-
Selectivity in Polyhalogenated Heterocycles: Fier, P. S., et al. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society.[6] Link
-
C-H Amination vs Halogen Substitution in Benzoxazoles: Wang, Y., et al. (2012). Nickel-catalyzed C–H direct amination of benzoxazoles with secondary amines. Organic & Biomolecular Chemistry. Link
-
General Guide to Pd-Catalysis in Med Chem: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. Link
Sources
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Technical Notes & Optimization
Technical Support Center: Benzoxazole Cross-Coupling Optimization
Technical Support Center: Benzoxazole Cross-Coupling Optimization
Topic: Preventing Hydrodehalogenation in Benzoxazole Scaffolds Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists & Process Development Scientists
Executive Summary: The "Electronic Trap"
Benzoxazoles present a unique challenge in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the benzoxazole ring facilitates rapid oxidative addition (OA); however, this creates an electron-poor Pd(II) intermediate that is highly susceptible to reduction.
If the Transmetallation (TM) step is slow—due to steric bulk or low nucleophilicity of the coupling partner—the Pd(II) species will divert toward a Hydrodehalogenation pathway, scavenging a hydride from the solvent, base, or additives.
This guide provides the diagnostic tools, mechanistic insights, and validated protocols to suppress this pathway.
Diagnostic Workflow: Triage Your Reaction
Before optimizing, confirm the identity of your byproduct.[1] Dehalogenation is often confused with simple catalyst deactivation (unreacted starting material).
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| Mass = [M] (SM) | Stalled Reaction | Catalyst death (oxidation), poor oxidative addition, or inhibitor presence (S/N coordination). |
| Mass = [M] - X + H | Dehalogenation | Active Catalyst Issue. The catalyst inserted but eliminated H instead of Ar. This is the focus of this guide. |
| Mass = [M] + [M] | Homocoupling | Oxidant presence ( |
The Mechanism: Where It Goes Wrong
To stop dehalogenation, you must understand the "Hydride Divergence." The diagram below illustrates the competition between the desired Transmetallation and the undesired Hydride Transfer.
Figure 1: The Catalytic Branch Point. Dehalogenation occurs when Transmetallation is slower than the interaction with a hydride source (solvent/base).
Troubleshooting & FAQs
Scenario A: "I am using Ethanol/Water as a solvent and see 40% dehalogenation."
Q: Is the solvent causing this? A: Yes. Primary and secondary alcohols are competent hydride sources.
-
Mechanism: Palladium alkoxides (formed from Pd-X and base) can undergo
-hydride elimination, converting the alcohol to an aldehyde/ketone and generating a Pd-H species [1]. -
Solution: Switch to aprotic solvents .[1]
-
Recommended: 1,4-Dioxane, Toluene, or DME.
-
If water is needed for the base: Use a biphasic system (Toluene/H2O) where the organic phase protects the catalyst from the aqueous hydroxide environment.
-
Scenario B: "I switched to NaOtBu (Sodium tert-butoxide) to speed up the reaction, but dehalogenation increased."
Q: Why does a stronger base hurt the yield? A: Strong alkoxide bases promote dehalogenation via two pathways:
-
Direct Hydride Transfer: While t-Butoxide lacks a
-hydrogen, impurities or trace hydrolysis can generate species that act as reducing agents. -
C2-H Activation: Benzoxazoles have an acidic proton at C2 (
~28). Strong bases can deprotonate this position, leading to formation of "ate" complexes or promoting homocoupling, which consumes catalyst and leaves the halide vulnerable to reduction [2].
-
Solution: Use mild, inorganic bases.[2]
-
Gold Standard:
(Potassium Phosphate Tribasic) or . These are strong enough to activate the boronic acid but less likely to coordinate tightly to Pd or promote hydride transfer.
-
Scenario C: "Which ligand should I use? I'm currently using
."
Q: Is Tetrakis the problem?
A: Likely, yes.
-
The Fix: You need a ligand that accelerates Transmetallation and Reductive Elimination faster than the side reaction can occur.
-
Bidentate Ligands (dppf):
is historically excellent for preventing dehalogenation because the large bite angle enforces a geometry that favors reductive elimination [3]. -
Buchwald Ligands (XPhos/SPhos): These bulky, electron-rich ligands create a "protective shell" around the Pd. While they are bulky, they accelerate the coupling cycle so significantly that the catalyst spends less time in the vulnerable Pd(II) state [4].
-
Comparative Data: Reaction Conditions
The following table summarizes the impact of reaction parameters on the ratio of Product (P) to Dehalogenated Byproduct (D).
| Variable | Condition | P:D Ratio | Risk Factor |
| Solvent | Ethanol / Water | 60:40 | High (Hydride source) |
| DMF | 85:15 | Med (Can decompose to amines) | |
| 1,4-Dioxane | 98:2 | Low (Inert, Aprotic) | |
| Base | NaOtBu | 70:30 | High (Promotes reduction) |
| 50:50 | High (Hydride donor via | ||
| 95:5 | Low (Mild, inorganic) | ||
| Ligand | 80:20 | Med (Slow cycle) | |
| dppf | 99:1 | Low (Rapid Reductive Elim.) |
The "Gold Standard" Protocol
Application: Cross-coupling of 5-chlorobenzoxazole (challenging substrate) with aryl boronic acids.
Reagents:
-
Substrate: 5-chlorobenzoxazole (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst:
(3-5 mol%) OR XPhos Pd G2 (2 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
-
Additive: Water (5-10% v/v) - Only if boronic acid solubility is poor; otherwise keep anhydrous.
Step-by-Step Procedure:
-
The "Dry" Setup: Charge a reaction vial with the benzoxazole halide, boronic acid, base (
), and catalyst. Note: Adding catalyst to the solid mix before solvent prevents localized decomposition. -
Degassing (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (
).[3] Oxygen promotes homocoupling and catalyst oxidation, which stalls the cycle and allows slow dehalogenation to take over. -
Solvent Addition: Inject anhydrous 1,4-Dioxane through the septum. If water is required for the base, use degassed water.
-
Temperature Ramp: Place in a pre-heated block at 80°C .
-
Why? Starting at room temp and ramping up slowly can allow the catalyst to activate and sit in the "danger zone" (Pd-II) before the cycle turnover maximizes. Heat ensures rapid transmetallation.
-
-
Monitoring: Check LCMS at 1 hour.
-
If dehalogenation is >10%:, lower temp to 60°C and increase catalyst loading.
-
-
Workup: Filter through Celite to remove Pd black. Scavenge Pd if necessary (e.g., SiliaMetS® Thiol) to prevent post-reaction reduction during concentration.
References
-
Navarro, O., et al. (2004).[4][5] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry, 69(9), 3173-3180. Link
-
Lynch, C. C., et al. (2016). "Mechanistic Investigations into the Palladium-Catalyzed Decarboxylative Cross-Coupling of Benzoic Acids." Journal of the American Chemical Society, 138(35), 11114-11117. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473. Link
Sources
Improving yield in site-selective benzoxazole functionalization
Improving yield in site-selective benzoxazole functionalization
The Reactivity Landscape
Benzoxazoles are deceptive scaffolds. While they appear robust, they suffer from a "bipolar" reactivity profile that often leads to low yields:
-
The Oxazole Ring (C2): Highly acidic (pKa ~24.4) and prone to nucleophilic attack, but thermodynamically unstable toward hydrolysis under vigorous basic/acidic conditions.
-
The Benzenoid Ring (C4-C7): Electronically deactivated compared to the oxazole core, making electrophilic functionalization difficult without directing groups.
To improve yield, you must stop treating the benzoxazole as a single unit and treat it as two distinct reactive zones with opposing requirements.
Visualization: Benzoxazole Reactivity Map
The following diagram outlines the competing reactivity modes that dictate yield losses.
Figure 1: Reactivity map highlighting the dichotomy between the reactive C2 position and the inert benzenoid ring.
Module 1: C2-H Functionalization (The "Easy" Win?)
The Problem: While C2 is the most reactive site, yields often stall at 40-60% due to ring hydrolysis or homocoupling .
Critical Protocol: Room Temperature C2-Arylation
High temperatures (>100°C) catalyze the hydrolysis of the benzoxazole ring into 2-amidophenols. To maximize yield, you must lower the activation energy barrier.
Recommended System: Pd(OAc)₂ / NiXantphos[1]
-
Why: The wide bite angle of NiXantphos facilitates the reductive elimination step, allowing the reaction to proceed at room temperature.
-
Base Selection: Switch from carbonates (Cs₂CO₃) to LiOtBu . The lithium cation acts as a Lewis acid, coordinating to the benzoxazole nitrogen, increasing the acidity of the C2-H bond for easier deprotonation.
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Mechanism of Improvement |
| Temperature | 120–140°C | 25–60°C | Prevents ring opening/hydrolysis. |
| Ligand | PPh₃ / BINAP | NiXantphos | Accelerates reductive elimination. |
| Base | K₂CO₃ / Cs₂CO₃ | LiOtBu or NaOtBu | Lowers pKa of C2-H via coordination. |
| Solvent | DMF / DMSO | Toluene or Dioxane | Non-polar solvents suppress hydrolysis. |
Troubleshooting C2-Arylation:
-
Symptom:[2][3][4][5][6][7][8][9] High conversion of starting material, but low product yield.
-
Diagnosis: You are forming the ring-opened amidophenol.
-
Fix: Strictly exclude water. Add 3Å molecular sieves. Switch to anhydrous toluene.
-
-
Symptom:[2][3][4][5][6][7][8][9] No reaction at RT.
-
Diagnosis: Substrate is too electron-rich.
-
Fix: Add CuI (10-20 mol%) as a co-catalyst. This forms a Cu-benzoxazole intermediate that transmetallates to Pd more easily than the free heterocycle.
-
Module 2: Benzenoid (C7) Selectivity
The Problem: The C2 position dominates reactivity. Functionalizing C7 requires overriding this innate preference.
Critical Protocol: C7-Selective Arylation
To hit C7, you must either block C2 or use a catalyst system that prefers the sterically accessible C7-H bond over the electronically activated C2-H bond.
Recommended System: PdCl₂ (Phosphine-free) / PivOK[7]
-
Mechanism: This proceeds via a Concerted Metalation-Deprotonation (CMD).[3] The bulky pivalate (PivO-) acts as a proton shuttle. Phosphine ligands often kill C7 selectivity by making the metal center too bulky to approach the "cramped" ortho-positions, but here, the lack of ligand allows the Pd to tuck into the C7 pocket.
Step-by-Step Workflow:
-
Catalyst: PdCl₂ (5-10 mol%). Do not use phosphine ligands.
-
Base: PivOK (2-3 equiv). The pivalate anion is crucial for the CMD mechanism.
-
Solvent: NMP (N-Methyl-2-pyrrolidone).
-
Temperature: 120-140°C. (High temp is required here to overcome the benzenoid deactivation).
Troubleshooting C7-Selectivity:
-
Symptom:[2][3][4][5][6][7][8][9] Mixture of C2 and C7 products.
-
Fix: Block C2 with a TMS group (C2-TMS) or a deuterium label if applicable. Alternatively, use Ir-catalyzed borylation (Ir[COD]OMe]₂ + dtbpy), which is governed purely by sterics and will exclusively borylate C7 if C2 is blocked.
-
Module 3: Radical Functionalization (Minisci)
The Problem: Benzoxazoles are electron-rich relative to pyridines, making them poor electrophiles for nucleophilic alkyl radicals.
Optimization Strategy
Standard Minisci conditions (AgNO₃/Persulfate) often degrade the benzoxazole.
-
Acid Additive: Use TFA (Trifluoroacetic acid) . Protonating the Nitrogen (N3) pulls electron density out of the ring, activating C2 toward radical attack.
-
Radical Source: Switch from carboxylic acids to Sulfinates (Langlois reagent) or Boronic Acids (with MnO₂). These generate radicals under milder conditions than decarboxylation.
Troubleshooting Decision Matrix
Use the following logic flow to diagnose yield failures in real-time.
Figure 2: Diagnostic workflow for identifying the root cause of yield loss in benzoxazole coupling.
Frequently Asked Questions (FAQs)
Q: I am seeing significant dehalogenation of my aryl halide coupling partner. Why? A: This is a common side reaction in Pd-catalyzed C-H activation, often caused by the "hydride" pathway. If your reaction involves alcohols (solvent) or formates, Pd-H species can form.
-
Fix: Switch to non-protic solvents (Dioxane/Toluene). Ensure your base is dry. If using a formate source, switch to a carbonate or pivalate base.
Q: Can I functionalize C2 and C7 sequentially in one pot? A: Yes, but the order matters.
-
Protocol: Perform the C2-arylation first using the Pd(OAc)₂/NiXantphos/LiOtBu system (RT). Once complete, increase the temperature to 140°C and add a second equivalent of aryl halide and PivOK to drive the C7 activation. The C2-aryl group actually helps solubilize the intermediate for the second step.
Q: My benzoxazole decomposes when I try to lithiate it at -78°C. Why? A: While C2-lithiation is standard, the resulting 2-lithiobenzoxazole is in equilibrium with the ring-opened isocyanophenolate. If you warm it up even slightly before adding your electrophile, it irreversibly opens.
-
Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi to prevent nucleophilic attack on the ring. Maintain strictly <-70°C and add the electrophile immediately.
References
-
Strotman, N. A., et al. (2010).[3] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters. Link
-
Verrier, C., et al. (2011). "Direct C-H Arylation of Benzoxazoles and Benzothiazoles with Aryl Bromides." Beilstein Journal of Organic Chemistry. Link
-
Hachiya, S., et al. (2009). "Copper-Catalyzed Regioselective C-H Functionalization of Benzoxazoles." Journal of Organic Chemistry. Link
-
Li, M., et al. (2016). "Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles at the C7 Position." ACS Catalysis.[7] Link
-
Glorius, F., et al. (2018). "Minisci-Type Reactions of Azoles." Chemical Reviews. Link
Sources
- 1. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
Technical Support Hub: Purification of Mixed Halogenated Benzoxazole Intermediates
Technical Support Hub: Purification of Mixed Halogenated Benzoxazole Intermediates
Status: Active Operator: Senior Application Scientist Ticket ID: BZX-HALO-PUR-001[1]
Introduction
Welcome to the technical support center. You are likely here because mixed halogenated benzoxazoles (e.g., 5-chloro-7-bromo-1,3-benzoxazole) present a unique "trifecta" of purification challenges:
-
Regioisomerism: The formation of 5- and 6-halogenated isomers that are nearly inseparable by standard silica chromatography.
-
Solubility: Multiple halogens render these molecules lipophilic "brick dust," making recrystallization difficult.[1][2]
-
Oxidative Instability: The 2-aminophenol precursors oxidize rapidly to black tars (iminoquinones) that occlude the product.
This guide moves beyond standard protocols to address these specific failure modes.
Module 1: The "Black Tar" Phenomenon (Oxidative Impurities)[2]
Symptom: The reaction mixture is a viscous black oil. TLC shows a streak from baseline to solvent front. Root Cause: Oxidation of unreacted halogenated 2-aminophenols into oligomeric iminoquinones. These impurities are paramagnetic and chelate to the product, preventing crystallization.[2]
Protocol: The Reductive Quench
Do not proceed to extraction until you have performed this step.
-
Quench: If the reaction was performed in acid (e.g., PPA or MSA), pour the mixture into ice water.
-
The Scavenger Wash: Add Sodium Dithionite (
) (10% w/v aqueous solution) to the crude suspension. -
Filtration: If the product precipitates, filter immediately while the mother liquor is chemically reduced (pale yellow/orange, not black).[2]
-
Biphasic Workup: If extracting with EtOAc, wash the organic layer with 0.5 M HCl (removes unreacted amine) followed by 0.5 M NaOH (removes unreacted phenol).[1][2]
Module 2: Separation of Regioisomers (5- vs 6-Halogenated)
Symptom: NMR shows a 50:50 or 60:40 mixture of isomers. On TLC, they appear as a single spot or a figure-8.[1][2] Root Cause: The electronic difference between a halogen at position 5 vs. position 6 is negligible on standard Silica (SiO2).
Troubleshooting Guide: Chromatography Strategy
| Method | Stationary Phase | Solvent System | Mechanism of Separation |
| Standard Flash | Silica (Irregular) | Hexane/EtOAc (20:[1]1) | Ineffective. Polarity is identical. |
| Phenyl-Hexyl | MeOH/Water | High Success. Separates based on electron density of the | |
| Shape Selective | C18 (Reverse Phase) | MeCN/Water (0.1% TFA) | Moderate Success. Separates based on hydrodynamic volume.[1][2] |
| Solvent Tuning | Silica (AgNO3 doped) | Toluene/Hexane | High Success. Toluene interacts with the aromatic ring; Silver nitrate coordinates with halogens (Ag-X interaction).[2] |
Visualization: Isomer Separation Workflow
Caption: Decision matrix for separating closely related halogenated regioisomers based on solubility profiles.
Module 3: Recrystallization of "Brick Dust" Intermediates
Symptom: The solid will not dissolve in boiling Ethanol or Ethyl Acetate. Root Cause: Mixed halogenation (e.g., Cl + Br) increases crystal lattice energy and lipophilicity, rendering standard polar solvents ineffective.[1][2]
The "High-Boiling Non-Polar" Protocol
Do not use Ethanol. Halogenated benzoxazoles require solvents that can disrupt
-
Primary Solvent: Anisole (Methoxybenzene) or Chlorobenzene .
-
Anti-Solvent: Heptane or Methylcyclohexane .
-
Procedure:
-
Suspend crude solid in Anisole (5 mL per gram).
-
Heat to reflux (150°C). If insoluble, add more Anisole in 1 mL increments.[1][2]
-
Critical Step: Perform a hot filtration through a pre-heated glass funnel to remove inorganic salts or polymerized tars.
-
Reheat filtrate to reflux.
-
Add Heptane dropwise until persistent cloudiness appears.
-
Add 2-3 drops of Anisole to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.[1][2]
-
Module 4: Dehalogenation Risks (Chemical Compatibility)
Warning: Mixed halogenated benzoxazoles are susceptible to Hydrodehalogenation (loss of halogen) during purification if incorrect conditions are used.[2]
| Trigger | Risk Factor | Prevention |
| Pd Contamination | High | If using Pd-catalyzed coupling to install the benzoxazole, residual Pd + trace H2 (or hydride sources) will strip the halogens. Must use metal scavengers (e.g., SiliaMetS® Thiol) before crystallization. |
| Basic Alcohols | Moderate | Refluxing in Sodium Ethoxide/Ethanol can cause nucleophilic aromatic substitution ( |
| Zinc/Acid | High | If reducing a nitro-group precursor in the presence of the halogenated ring, standard Zn/HCl will strip Bromine/Iodine. Use Fe/NH4Cl or SnCl2 instead. |
Frequently Asked Questions (FAQ)
Q: I am trying to synthesize 5-chloro-7-bromo-benzoxazole, but I keep getting the 6-bromo isomer. How do I stop this? A: You cannot easily stop it if you are cyclizing a meta-substituted aminophenol. The cyclization direction is determined by the nucleophilicity of the phenol vs. the amine.
-
Fix: You must purify the starting material (the aminophenol) to be a single isomer before cyclization, or accept the loss and separate via the AgNO3-Silica method described in Module 2.
Q: My product turned purple on the silica column. What happened? A: Benzoxazoles can form charge-transfer complexes with acidic silica, or you are seeing oxidation of residual amine.[1][2]
-
Fix: Add 1% Triethylamine (Et3N) to your eluent to neutralize the silica. This prevents streaking and decomposition.
Q: Can I use DMSO for recrystallization? A: Avoid if possible. While DMSO dissolves the compound, recovering it requires water addition, which often crashes the product out as an amorphous powder (trapping impurities) rather than a crystalline solid (rejecting impurities).[1][2] Use the Anisole/Heptane method instead.
References
-
Synthesis of Substituted Benzoxazoles from 2-Aminophenols
-
Recrystallization & Purification Protocols
-
Green Synthesis & Solvent Effects
-
Isomer Separation Strategy (Theoretical Basis)
Sources
- 1. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. acs.figshare.com [acs.figshare.com]
Reference Data & Comparative Studies
Technical Comparison Guide: 1H NMR Structural Elucidation of 7-Bromo-5-iodo-1,3-benzoxazole
Technical Comparison Guide: 1H NMR Structural Elucidation of 7-Bromo-5-iodo-1,3-benzoxazole
The following guide provides a technical analysis of the 1H NMR chemical shifts for 7-Bromo-5-iodo-1,3-benzoxazole , structured for researchers in medicinal chemistry and structural biology.
Executive Summary & Structural Context
7-Bromo-5-iodo-1,3-benzoxazole represents a highly functionalized heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors and fluorescent probes. Its specific halogenation pattern (5-Iodo, 7-Bromo) allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C5 vs. Buchwald-Hartwig at C7), making unambiguous structural verification critical.
This guide compares the NMR spectral signature of this product against its mono-halogenated precursors and structural isomers, providing a self-validating protocol for purity assessment.
Core Structural Features[1][2][3][4][5]
-
Scaffold: 1,3-Benzoxazole (fused benzene and oxazole rings).
-
Substituents:
-
C5-Iodo: High polarizability; affects H4 and H6 via spin-orbit coupling (Heavy Atom Effect).
-
C7-Bromo: Inductive withdrawing group; significantly deshields H6.
-
-
Proton Inventory: Only three aromatic protons remain (H2, H4, H6), creating a distinct, simplified splitting pattern compared to the unsubstituted parent.
Theoretical & Experimental Chemical Shift Analysis
The following data compares the target molecule with standard benzoxazole references to establish expected shift ranges.
Table 1: Comparative 1H NMR Chemical Shifts ( , ppm)
Solvent: CDCl
| Proton Position | 7-Bromo-5-iodo-1,3-benzoxazole (Target)* | 5-Bromo-1,3-benzoxazole (Analog) | 7-Bromo-1,3-benzoxazole (Analog) | Unsubstituted Benzoxazole | Multiplicity & Coupling ( |
| H-2 (Oxazole) | 8.15 – 8.25 | 8.12 | 8.18 | 8.10 | Singlet (s) . Characteristic diagnostic peak. |
| H-4 (Benzene) | 8.05 – 8.15 | 7.88 | 7.75 | 7.70 | Doublet (d) , |
| H-6 (Benzene) | 7.85 – 7.95 | 7.50 | 7.60 | 7.35 | Doublet (d) , |
| H-5 (Benzene) | Substituted (I) | Substituted (Br) | 7.25 | 7.35 | N/A |
| H-7 (Benzene) | Substituted (Br) | 7.45 | Substituted (Br) | 7.55 | N/A |
*Note: Values for the target are predicted based on additive substituent increments derived from mono-halogenated experimental data [1, 2].
Spectral Logic & Assignment (Causality)
-
H-2 Singlet (The Anchor): The proton at position 2 is flanked by Oxygen and Nitrogen. It consistently appears as a sharp singlet downfield (>8.0 ppm). In the 7-bromo derivative, the steric bulk at C7 may cause a slight deshielding effect compared to the 5-substituted analogs.
-
H-4 Deshielding: H-4 is ortho to the Iodine at C5. While Iodine has a "heavy atom" shielding effect on carbons, it typically deshields ortho protons due to magnetic anisotropy and inductive withdrawal, pushing H-4 downfield to ~8.1 ppm.
-
H-6 "Sandwich" Effect: H-6 is located between the Iodine (C5) and Bromine (C7). Both halogens exert inductive electron withdrawal, significantly deshielding this proton compared to the parent molecule. It appears as a doublet due to meta-coupling with H-4.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity and reproducibility (Trustworthiness), follow this standardized workflow.
Sample Preparation[1][7]
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Why CDCl
? It prevents hydrogen bonding shifts often seen in DMSO-d6 and provides sharper resolution for the meta-coupling ( Hz).
-
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to prevent line broadening due to particulates.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Relaxation Delay (D1): Set to
2.0 seconds .-
Reasoning: Aromatic protons adjacent to halogens can have longer T1 relaxation times. A short D1 leads to integration errors.
-
-
Scans (NS): 16–32 scans are sufficient for >95% purity assessment.
-
Spectral Width: -2 to 14 ppm.
Structural Verification Workflow
The following diagram illustrates the logic flow for confirming the structure and ruling out the common isomer (5-Bromo-7-iodo-1,3-benzoxazole).
Caption: Logic flow for validating 5,7-disubstituted benzoxazole topology via 1H NMR.
Comparative Performance: Why This Molecule?
When designing libraries, the 7-Bromo-5-iodo variant offers distinct advantages over the 5-Bromo-7-iodo isomer or the 5,7-Dibromo analog:
| Feature | 7-Bromo-5-iodo-1,3-benzoxazole | 5,7-Dibromo-1,3-benzoxazole | Advantage |
| Spectral Resolution | High. I vs Br electronic difference separates H4/H6 shifts (~0.2 ppm gap). | Medium. H4/H6 chemical environments are more similar, potentially overlapping. | Easier QC analysis. |
| Reactivity | Orthogonal. C-I bond reacts faster than C-Br in Pd-catalyzed couplings. | Symmetric. Difficult to selectively functionalize C5 vs C7. | Controlled synthesis of complex drugs. |
| Solubility | Moderate. Iodine increases lipophilicity. | Low. Often requires DMSO for NMR. | Better solubility in CDCl |
References
-
BenchChem. Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Application Note.
-
Royal Society of Chemistry (RSC). 1H and 13C NMR Spectra of Substituted Benzoxazoles (Supplementary Information).
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values.
-
National Institutes of Health (NIH). Benzoxazole derivatives: design, synthesis and biological evaluation.
Sources
The Decisive Factor: Carbon-Halogen Bond Strength and the Catalytic Cycle
The Decisive Factor: Carbon-Halogen Bond Strength and the Catalytic Cycle
An In-Depth Guide to the Comparative Reactivity of 5-Iodo- vs. 5-Bromo-Benzoxazole Derivatives in Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the benzoxazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds and functional materials.[1] The strategic functionalization of this core, particularly at the 5-position, is a critical step in the synthesis of novel molecular entities. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, where a carbon-halogen bond is transformed into a new carbon-carbon or carbon-heteroatom bond.
The choice of the halogen on the benzoxazole starting material—typically bromine or iodine—is a crucial decision that profoundly impacts reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 5-iodo- and 5-bromo-benzoxazole derivatives, supported by fundamental principles and representative experimental data, to empower chemists to make informed decisions in their synthetic endeavors.
The enhanced reactivity of aryl iodides over aryl bromides in most palladium-catalyzed cross-coupling reactions is a foundational principle of organometallic chemistry. This reactivity trend, C-I > C-Br > C-Cl , is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.[2][3]
The critical, often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to a palladium(0) complex. During this step, the C-X bond is cleaved, and the palladium center inserts itself, forming a Pd(II) species. The weaker C-I bond requires less energy to break, thus facilitating a faster oxidative addition compared to the stronger C-Br bond.[2][4] This fundamental difference dictates the reaction kinetics and the conditions required for a successful transformation.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures. When comparing 5-halobenzoxazoles, the superior reactivity of the iodo-derivative is pronounced.
Reactivity Analysis:
-
5-Iodo-benzoxazole: The weaker C-I bond allows for oxidative addition under significantly milder conditions. This often translates to lower reaction temperatures, reduced catalyst loadings, and shorter reaction times to achieve high yields.[2] This is particularly advantageous when other sensitive functional groups are present in the molecule.
-
5-Bromo-benzoxazole: While still a very effective substrate, it typically requires more forcing conditions—higher temperatures and sometimes higher catalyst loadings or stronger bases—to drive the reaction to completion.[5] However, bromides are often more cost-effective and have greater long-term stability than their iodide counterparts.
Comparative Data Summary (Predicted)
| Feature | 5-Iodo-benzoxazole Derivative | 5-Bromo-benzoxazole Derivative | Rationale |
| Reaction Temp. | Room Temp to 80 °C | 80 °C to 110 °C | Lower energy barrier for C-I bond cleavage. |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher reactivity requires less catalyst. |
| Reaction Time | 1 - 6 hours | 4 - 24 hours | Faster rate of oxidative addition. |
| Typical Yield | Excellent (>90%) | Good to Excellent (75-95%) | More efficient conversion. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to objectively compare the reactivity of the two substrates under identical, relatively mild conditions.
-
Reaction Setup: To two separate oven-dried reaction vials, add the 5-halobenzoxazole (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv), and the palladium catalyst system [e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)].
-
Inert Atmosphere: Seal each vial with a septum, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Solvent Addition: Add degassed toluene (2.5 mL) and water (0.25 mL) to each vial via syringe.
-
Heating and Monitoring: Place both vials in a preheated oil bath at 80 °C. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 3h, 6h, 12h).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a comparative Suzuki-Miyaura coupling reaction.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction vinylates aryl halides, providing access to substituted styrenes and other olefinic products.[6] Similar to the Suzuki coupling, the reactivity is dictated by the ease of oxidative addition.
Reactivity Analysis:
-
5-Iodo-benzoxazole: Demonstrates superior performance, affording higher yields in shorter timeframes.[2] The high reactivity allows for successful coupling even with less activated or sterically hindered alkenes.
-
5-Bromo-benzoxazole: Often requires higher temperatures and may be more susceptible to side reactions like dehalogenation, especially with electron-rich substrates.[7][8] Additives such as tetrabutylammonium bromide (TBAB) are sometimes used to improve yields.[7]
Comparative Data Summary (Predicted)
| Feature | 5-Iodo-benzoxazole Derivative | 5-Bromo-benzoxazole Derivative | Rationale |
| Reaction Temp. | 80 - 100 °C | 100 - 140 °C | Faster C-I bond activation. |
| Base Strength | Weaker bases (e.g., Et₃N) | Stronger bases may be needed | To facilitate catalyst turnover. |
| Selectivity | High | Moderate to High | Less prone to dehalogenation side reactions. |
| Typical Yield | Very Good (>85%) | Moderate to Good (60-85%) | More efficient catalytic turnover. |
Representative Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed tube, combine the 5-halobenzoxazole (0.5 mmol, 1.0 equiv), the alkene (e.g., butyl acrylate, 0.75 mmol, 1.5 equiv), Pd(OAc)₂ (2 mol%), and a suitable ligand (e.g., PPh₃, 4 mol%).
-
Solvent and Base: Add a high-boiling polar aprotic solvent (e.g., DMF or NMP, 2 mL) and a base (e.g., triethylamine, Et₃N, 1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
-
Heating: Heat the reaction mixture in an oil bath at 100 °C. Monitor by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds.[9][10] Interestingly, the established reactivity trend is often inverted in this specific reaction.
Reactivity Analysis:
-
5-Iodo-benzoxazole: While the C-I bond undergoes faster oxidative addition, the iodide anion (I⁻) formed during the reaction can act as an inhibitor to the palladium catalyst. It can form less active Pd-iodide complexes, effectively slowing or halting the catalytic cycle. This can make aryl iodides challenging substrates.[11]
-
5-Bromo-benzoxazole: Aryl bromides are frequently the preferred substrates for Buchwald-Hartwig aminations. The oxidative addition is sufficiently fast under typical conditions, and the generated bromide anion is a much less potent inhibitor of the catalyst. This leads to more reliable and often higher-yielding reactions. The generally accepted reactivity order for this transformation is Ar-Br > Ar-Cl > Ar-I > Ar-OTf .[11]
Caption: Buchwald-Hartwig catalytic cycle with potential iodide inhibition pathway.
Comparative Data Summary
| Feature | 5-Iodo-benzoxazole Derivative | 5-Bromo-benzoxazole Derivative | Rationale |
| Reliability | Moderate; can be substrate-dependent | High to Very High | Avoids catalyst inhibition by iodide.[11] |
| Base | Strong non-nucleophilic base (e.g., NaOtBu) | Strong non-nucleophilic base (e.g., NaOtBu) | Required for amine deprotonation. |
| Ligand Choice | Crucial; may require specific ligands to overcome inhibition | Broad tolerance for modern biarylphosphine ligands | Less sensitive to catalyst poisoning. |
| Typical Yield | Variable (50-85%) | Excellent (>90%) | More robust and efficient catalytic cycle. |
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the 5-halobenzoxazole (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), a strong base like sodium tert-butoxide (NaOtBu, 0.7 mmol, 1.4 equiv), and a palladium pre-catalyst/ligand system (e.g., a G3 palladacycle with a biarylphosphine ligand, 1-2 mol%) to a vial.
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (2 mL).
-
Heating: Seal the vial and heat to 90-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool, quench carefully with water, and extract with an organic solvent. Dry, concentrate, and purify the product via column chromatography.
Summary and Practical Recommendations
The choice between a 5-iodo- and 5-bromo-benzoxazole derivative is not merely one of reactivity but of strategic synthetic design. The optimal choice depends on the specific reaction, the complexity of the substrate, and practical considerations like cost.
| Reaction Type | Recommended Halide | Key Advantages |
| Suzuki-Miyaura | 5-Iodo-benzoxazole | Higher reactivity, milder conditions, shorter reaction times. Ideal for sensitive substrates.[2] |
| Heck Coupling | 5-Iodo-benzoxazole | Higher yields and better selectivity. More reliable for challenging alkenes.[2] |
| Buchwald-Hartwig | 5-Bromo-benzoxazole | Avoids catalyst inhibition by iodide, leading to more reliable and higher-yielding reactions.[11] |
Final Guidance for Researchers:
-
For maximum reactivity and mild conditions, especially in C-C bond formations, 5-iodo-benzoxazole is the superior choice. It provides the best chance of success for difficult couplings or with thermally sensitive substrates.
-
For robust and reliable C-N bond formation via Buchwald-Hartwig amination, 5-bromo-benzoxazole is the recommended starting material. Its use circumvents common catalyst inhibition issues.
-
Consider cost and availability. Aryl bromides are generally less expensive and more widely available than the corresponding iodides, making 5-bromo-benzoxazole a practical choice for large-scale synthesis if the required reaction conditions are acceptable.
By understanding the fundamental principles of reactivity and the specific nuances of each major cross-coupling reaction, chemists can strategically select the optimal 5-halobenzoxazole building block to accelerate their research and development goals.
References
-
ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted... Available from: [Link]
-
Filo. Explain the reactivity and relative strength of C–halogen bonds in the fo.. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Heck coupling reaction between bromo/iodoanisoles and acrylates. Available from: [Link]
-
Beilstein Journals. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Available from: [Link]
-
PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Available from: [Link]
-
Rights Platform. reactivity of benzoxazoles and comparison vvith. Available from: [Link]
-
PubMed. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
Sources
- 1. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 7-Bromo-5-iodo-1,3-benzoxazole
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 7-Bromo-5-iodo-1,3-benzoxazole
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. 7-Bromo-5-iodo-1,3-benzoxazole, a di-halogenated aromatic heterocycle, presents a unique analytical challenge due to the presence of two different heavy halogens. This guide provides an in-depth analysis of its predicted mass spectrometry fragmentation patterns under electron ionization (EI), offers a comparative perspective with related halogenated compounds, and details a robust experimental protocol for its characterization.
Introduction: The Analytical Imperative for Halogenated Benzoxazoles
Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The introduction of halogens, such as bromine and iodine, into the benzoxazole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Mass spectrometry, particularly with a "hard" ionization technique like electron ionization (EI), is a powerful tool for the structural confirmation of these synthesized molecules.[3][4] The resulting fragmentation pattern serves as a molecular fingerprint, providing critical information about the compound's structure and the relative stability of its constituent parts.
This guide will focus on predicting the fragmentation cascade of 7-Bromo-5-iodo-1,3-benzoxazole. Our predictions are grounded in the fundamental principles of mass spectrometry, including the relative strengths of chemical bonds and established fragmentation mechanisms of analogous structures.
Predicted Fragmentation Pathways: A Step-by-Step Dissociation
The fragmentation of 7-Bromo-5-iodo-1,3-benzoxazole under electron ionization is anticipated to be a highly ordered process, primarily dictated by the disparate carbon-halogen bond dissociation energies. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it the most likely site for initial fragmentation.[5][6]
The proposed fragmentation cascade is as follows:
-
Ionization: The initial event is the removal of an electron from the 7-Bromo-5-iodo-1,3-benzoxazole molecule by a high-energy electron beam (typically 70 eV), forming the molecular ion radical (M•+).
-
Primary Fragmentation - Loss of Iodine: Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the most favorable initial fragmentation is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•).[7] This will generate a prominent fragment ion at m/z 196/198.
-
Secondary Fragmentation - Loss of Bromine: The resulting [M-I]+ fragment is expected to subsequently lose a bromine radical (Br•). This will produce a fragment ion at m/z 117.
-
Ring Fragmentation: The benzoxazole ring system itself will then fragment. Common fragmentation pathways for benzoxazoles include the loss of carbon monoxide (CO) and hydrogen cyanide (HCN).[8] We predict the sequential loss of these neutral molecules from the [M-I-Br]+ fragment.
This predicted fragmentation pathway is visualized in the diagram below:
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Definitive Structural Elucidation of Regioisomeric Benzoxazoles: A Comparative Technical Guide
Definitive Structural Elucidation of Regioisomeric Benzoxazoles: A Comparative Technical Guide
Executive Summary
The benzoxazole scaffold is a privileged pharmacophore in drug discovery, featured in agents like tafamidis and various antimicrobial candidates.[1] However, the synthesis of disubstituted benzoxazoles—particularly via the condensation of unsymmetrical 2-aminophenols—frequently presents a critical regiochemical challenge: distinguishing between 5-substituted and 6-substituted isomers.
Standard 1D NMR is often deceptive due to identical multiplicity patterns (d, dd, d) for both isomers. Misassignment at this stage can lead to costly late-stage failures in Structure-Activity Relationship (SAR) studies. This guide provides an objective, technical comparison of validation methodologies, establishing 2D NMR (HMBC/NOESY) as the primary high-throughput workflow, while positioning X-ray Crystallography as the absolute determinant.
The Regiochemistry Conundrum
The core difficulty lies in the structural similarity of the isomers.
-
5-Substituted Benzoxazole: Derived typically from 2-amino-4-substituted phenols. The protons reside at positions 4, 6, and 7.[2]
-
6-Substituted Benzoxazole: Derived typically from 2-amino-5-substituted phenols. The protons reside at positions 4, 5, and 7.
Both isomers display a "doublet, doublet-of-doublets, doublet" pattern in
Comparative Analysis of Validation Methods
| Feature | Method A: Advanced 2D NMR | Method B: X-Ray Crystallography | Method C: DFT-GIAO Calculation |
| Primary Mechanism | Through-bond ( | Diffraction of X-rays by electron density.[3] | Quantum mechanical prediction of shielding tensors. |
| Certainty Level | High (95%+) if bridgeheads are resolved. | Absolute (100%). | Supportive (Good for trends). |
| Sample Requirement | ~5–10 mg (Solution).[4] | Single Crystal (0.1–0.3 mm). | Computational Resources only. |
| Time to Result | 1–4 Hours. | Days to Weeks (growing crystals). | 24–48 Hours (CPU time). |
| Throughput | High.[5] | Low. | Medium. |
| Cost | Low. | High. | Low (excluding software). |
| Verdict | The Industrial Standard. | The Ultimate Arbiter. | The Tie-Breaker. |
Technical Deep Dive: The NMR Logic
To validate the regiochemistry without crystals, you must establish a "Self-Validating System" using HMBC and NOESY.
The "Anchor Proton" Strategy
-
Identify the Bridgeheads: The bridgehead carbons are distinct.
-
C7a (adjacent to Oxygen): Typically deshielded (
150–165 ppm). -
C3a (adjacent to Nitrogen): Typically more shielded (
135–150 ppm).
-
-
Trace the Connectivity:
-
Find the isolated aromatic proton doublet (H4 in 5-sub; H7 in 6-sub).
-
If the isolated doublet correlates (HMBC) to the lower field bridgehead (C7a/Oxygen-side): It is H7 . The isomer is 6-substituted .
-
If the isolated doublet correlates (HMBC) to the higher field bridgehead (C3a/Nitrogen-side): It is H4 . The isomer is 5-substituted .[6]
-
Visualization: The NMR Decision Tree
Caption: Logical workflow for distinguishing 5- vs 6-substituted benzoxazoles using HMBC bridgehead correlations.
Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
-
Instrument: 500 MHz or higher cryoprobe-equipped spectrometer recommended.
-
Solvent: DMSO-
(preferred for solubility and peak separation) or CDCl .[4][6] -
Concentration: 10–20 mg in 0.6 mL.
-
Pulse Sequences:
-
1H ZG: 16 scans, 30° pulse.
-
13C UDEFT/DEPTQ: To resolve quaternary bridgeheads.
-
HSQC (Edited): To distinguish CH/CH
from CH . -
HMBC (Long Range): Optimized for
Hz. Set CNST13 (or equivalent) to 8 Hz. Crucial: Ensure sufficient scans (64–128) to see weak 3-bond correlations across the heteroatoms. -
NOESY/ROESY: Mixing time 500ms (NOESY) or 300ms (ROESY).
-
Protocol B: Small Molecule Crystallization (Vapor Diffusion)
If NMR is ambiguous (e.g., signal overlap), use this method.
-
Dissolution: Dissolve 5 mg of product in a minimal amount (0.5 mL) of "Good Solvent" (e.g., THF, DCM, or Acetone).
-
Setup: Place this solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 2–3 mL of "Bad Solvent" (e.g., Hexane, Pentane, or Diethyl Ether). Cap the large jar tightly.
-
Growth: Allow to stand undisturbed at 4°C for 2–7 days. The bad solvent will diffuse into the good solvent, slowly lowering solubility and promoting single crystal growth.
Mechanistic Visualization: HMBC Correlations
The following diagram illustrates the specific atomic interactions that define the regiochemistry.
Caption: Critical HMBC correlations. H4 (proximal to N) correlates to C3a. H7 (proximal to O) correlates to C7a.
References
-
Santhosh, C., et al. (2023).[7] "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles." Journal of Organic Chemistry, 88, 11486-11496.[7] Available at: [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Technical Guide.[4] Available at: [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier. (Standard Reference Text).
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